molecular formula C24H26N6O5 B2965036 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-35-0

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2965036
CAS No.: 1113104-35-0
M. Wt: 478.509
InChI Key: ATXUMVQIEGFYEO-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative with a complex substitution pattern. Key structural features include:

  • N-(2,4-dimethoxyphenyl) substituent on the carboxamide, contributing electron-donating effects and influencing solubility.
  • 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} group at the triazole’s 1-position, introducing lipophilic and steric bulk via the oxazole ring .

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-5-34-16-8-6-15(7-9-16)24-27-19(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-18-11-10-17(32-3)12-20(18)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXUMVQIEGFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a novel organic molecule with potential biological applications due to its complex structure. This compound features multiple functional groups, including an amino group, a carboxamide group, and aromatic substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential as a therapeutic agent.

Structural Characteristics

The molecular formula of the compound is C24H26N6O5C_{24}H_{26}N_{6}O_{5} with a molecular weight of approximately 478.51 g/mol. Its structure includes:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Oxazole ring : Associated with immunomodulatory effects.
  • Methoxy groups : May enhance solubility and influence receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. The following sections summarize findings related to its biological activities.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may exhibit similar properties. Preliminary studies indicate that derivatives of triazoles and oxazoles often show significant antimicrobial activity due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds structurally related to the target compound have demonstrated inhibition of TNF-alpha production and modulation of immune cell proliferation in vitro. These findings highlight the potential of this compound as an immunosuppressive agent.

Case Studies and Research Findings

Study FocusMethodologyKey Findings
Immunosuppressive Activity In vitro assays on PBMCsThe compound inhibited PHA-induced proliferation and LPS-induced TNF-alpha production .
Cytotoxicity Jurkat cell line assaysInduced pro-apoptotic markers (caspases, Fas) indicating potential anticancer properties .
Binding Affinity SPR and ITC techniquesPreliminary data suggest moderate binding affinity to specific immune receptors, warranting further investigation.

The proposed mechanism of action for the compound involves:

  • Inhibition of Cytokine Production : Similar compounds have been shown to suppress cytokine release from immune cells, which may lead to reduced inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells could be a critical mechanism for its anticancer effects.
  • Receptor Interaction : The presence of multiple functional groups allows for diverse interactions with various biological targets, potentially enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole-4-carboxamides

The following compounds share the 1,2,3-triazole-4-carboxamide core but differ in substituents, impacting physicochemical and pharmacological properties:

Compound Name / ID Key Substituents Molecular Weight Bioactivity Notes Synthesis Yield (If Available) Reference
Target Compound N-(2,4-dimethoxyphenyl); Oxazole-methyl-ethoxyphenyl ~478.5* Inferred anticancer activity (structural analogy) N/A
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide N-(4-methoxyphenyl); Benzyl at 1-position 335.36 Anticancer (Hirshfeld analysis) N/A
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N-(4-acetylphenyl); 4-methylphenyl at 1-position 335.36 Structural data (CAS Registry) N/A
5-Amino-1-[[2-(4-ethoxyphenyl)-5-methyl-oxazol-4-yl]methyl]-N-(2-fluorophenyl)-1H-triazole-4-carboxamide N-(2-fluorophenyl); Ethoxyphenyl-oxazole-methyl 436.45 Cytostatic (analogous to CAI metabolites) N/A
1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) N-(hydroxypropan-2-yl); 4-chlorophenyl at 1-position ~380.8* Anticancer (crystal structure analysis) N/A

*Estimated based on molecular formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dimethoxyphenyl group improves solubility compared to halogenated analogs (e.g., 4-chlorophenyl in compound I) .
  • Oxazole vs.
  • Bioactivity Correlation: Compounds with bulky aryl groups (e.g., oxazole, morpholino in ’s compound III) show improved binding to hydrophobic enzyme pockets, suggesting similar mechanisms for the target compound .
Melting Points and Stability:
  • The target compound’s melting point is expected to exceed 150°C (based on oxazole-containing analogs in , e.g., compound 3d: mp 181–183°C) .
  • Dimethoxy groups may reduce crystallinity compared to halogenated analogs, necessitating advanced purification (e.g., flash chromatography) .

Bioactivity and Molecular Interactions

  • Anticancer Potential: Structural analogs (e.g., ’s compound II) inhibit proliferation in NCI-60 cell lines, with IC50 values <10 µM. The target compound’s oxazole and dimethoxyphenyl groups may enhance kinase inhibition (e.g., EGFR or Aurora kinases) .
  • Metabolic Stability : The ethoxyphenyl group may slow oxidative metabolism compared to methyl or acetyl substituents, extending half-life (inferred from ’s CAI metabolites) .
  • Protein Binding : Hirshfeld surface analysis () indicates triazole carboxamides with planar aryl groups exhibit strong π-π stacking with aromatic residues in target proteins .

Q & A

Q. What are the established synthetic routes for synthesizing 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 2,4-dimethoxyaniline with isocyanide derivatives to form intermediate carboximidoyl chlorides .
  • Step 2 : Cyclization using sodium azide to construct the 1,2,3-triazole core, followed by alkylation with a pre-synthesized oxazole intermediate (e.g., 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl chloride) .
  • Step 3 : Final carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
    Key challenges include optimizing reaction temperatures (e.g., 80–120°C for cyclization) and purification via column chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, ethoxy, and methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated C25H27N5O5C_{25}H_{27}N_5O_5: 501.20 g/mol) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtained .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Initial screening includes:
  • Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or histone deacetylase (HDAC) using fluorometric or colorimetric kits (IC50_{50} determination) .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Anti-inflammatory Screening : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioavailability and solubility?

  • Methodological Answer :
  • Derivatization Strategies :
  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the oxazole or triazole rings .
  • Replace methoxy/ethoxy groups with PEGylated chains to enhance aqueous solubility .
  • Prodrug Design : Esterification of the carboxamide to improve membrane permeability .
  • Computational Modeling : Use tools like Schrödinger’s QikProp to predict logP and solubility .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability : Assess compound degradation in plasma (e.g., LC-MS stability assays) .
  • Off-Target Effects : Perform kinome-wide profiling or proteomics to identify unintended targets .
  • Synergistic Studies : Evaluate combinatorial effects with known inhibitors (e.g., HDAC/PDE dual-targeting) .

Q. What computational approaches predict the compound’s target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses with enzymes (e.g., HDAC8 or carbonic anhydrase IX) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (e.g., GROMACS) .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like Hammett constants or LogD .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Advanced questions emphasize mechanistic and optimization studies, while basic questions focus on foundational synthesis and screening.
  • Methodological rigor ensures reproducibility in academic research.

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